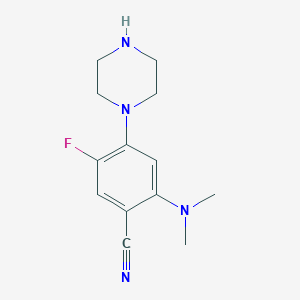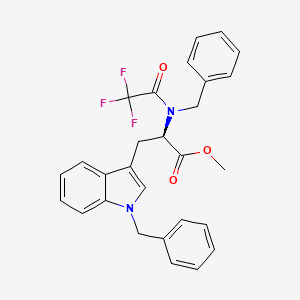
Prednisone-d7 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisone-d7 (Major) is a deuterated form of prednisone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. The deuterium labeling in prednisone-d7 makes it particularly useful as an internal standard in mass spectrometry for the quantification of prednisone . This compound is widely used in pharmaceutical research and clinical diagnostics due to its stability and reliability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prednisone-d7 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of prednisone-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired level of deuteration .
化学反応の分析
Types of Reactions
Prednisone-d7 undergoes various chemical reactions, including:
Oxidation: Prednisone-d7 can be oxidized to form prednisolone-d7, another deuterated glucocorticoid.
Reduction: Reduction reactions can convert prednisone-d7 back to its inactive form, cortisone-d7.
Substitution: Deuterium atoms in prednisone-d7 can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Major Products
Prednisolone-d7: Formed through oxidation reactions.
Cortisone-d7: Formed through reduction reactions.
科学的研究の応用
Prednisone-d7 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
作用機序
Prednisone-d7 exerts its effects through its active form, prednisolone-d7. Prednisolone-d7 binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then modulates the transcription of target genes involved in inflammatory and immune responses . The primary molecular targets include cytokines, chemokines, and adhesion molecules .
類似化合物との比較
Similar Compounds
Prednisolone-d7: Another deuterated glucocorticoid with similar anti-inflammatory properties.
Cortisone-d7: A deuterated form of cortisone, which is an inactive precursor of prednisone.
Dexamethasone-d7: A deuterated form of dexamethasone, a potent glucocorticoid with a longer duration of action.
Uniqueness
Prednisone-d7 is unique due to its specific deuterium labeling, which provides enhanced stability and reliability in mass spectrometric analyses. This makes it an invaluable tool in pharmaceutical research and clinical diagnostics .
特性
分子式 |
C21H26O5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,18D |
InChIキー |
XOFYZVNMUHMLCC-ZDPLQQOCSA-N |
異性体SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2(C(=O)C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])[2H])([2H])[2H])C |
正規SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)






